(1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride
Description
Chemical Nomenclature and Structural Features
(1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride possesses the molecular formula C13H18FN·HCl and exhibits a molecular weight of 243.75 grams per mole when accounting for the hydrochloride salt formation. The compound's systematic nomenclature follows International Union of Pure and Applied Chemistry guidelines, designating it as [1-(4-fluorophenyl)cyclohexyl]methanamine hydrochloride. Alternative nomenclature systems have referred to this substance using various synonymous designations, including 1-(4-fluorophenyl)cyclohexanemethanamine hydrochloride and (1-(4-fluorophenyl)cyclohexyl)methanamine hydrochloride.
The structural architecture of this compound comprises three distinct molecular components integrated into a unified framework. The central cyclohexyl ring provides the fundamental backbone structure, adopting a chair conformation that minimizes steric interactions and maximizes stability. This six-membered saturated ring system serves as the anchor point for two significant substituents: a methanamine group and a 4-fluorophenyl moiety. The methanamine functionality (-CH2NH2) extends from the cyclohexyl carbon, providing the primary amine character essential for the compound's chemical reactivity and potential biological activity.
The 4-fluorophenyl substituent represents perhaps the most distinctive structural feature of this compound. This aromatic ring system contains a fluorine atom positioned at the para location relative to the cyclohexyl attachment point. The presence of fluorine significantly influences the compound's electronic properties, as this highly electronegative halogen creates an electron-withdrawing effect that impacts both the aromatic ring's reactivity and the overall molecular behavior. The fluorine substitution pattern specifically at the 4-position creates a symmetrical electronic environment that contributes to the compound's unique properties compared to non-fluorinated analogs.
Computational analysis reveals the compound's three-dimensional structure adopts specific spatial arrangements that influence its potential interactions with biological targets. The cyclohexyl ring's chair conformation positions the aromatic and amine substituents in distinct spatial orientations, creating a molecular geometry that can accommodate specific receptor binding sites. The fluorine atom's van der Waals radius and electronegativity create localized electronic density variations that may enhance binding affinity through halogen bonding interactions.
| Structural Component | Chemical Features | Molecular Contribution |
|---|---|---|
| Cyclohexyl Ring | Six-membered saturated carbon ring | Provides conformational stability and hydrophobic character |
| Methanamine Group | Primary amine functionality (-CH2NH2) | Contributes basicity and hydrogen bonding capacity |
| 4-Fluorophenyl Moiety | Para-fluorinated aromatic ring | Introduces electron-withdrawing effects and potential halogen bonding |
| Hydrochloride Salt | Ionic association with chloride ion | Enhances water solubility and crystalline stability |
Historical Context and Discovery
The development of (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride emerged from broader scientific investigations into arylcyclohexylamine compounds that began in the early twentieth century. Historical documentation indicates that the foundational chemistry underlying this compound class originated with the synthesis of 1-phenylcyclohexan-1-amine, first published in scientific literature in 1907. This initial discovery established the fundamental structural motif that would later be elaborated through systematic chemical modifications to produce numerous analogs with varying substituent patterns.
The specific pathway leading to fluorinated arylcyclohexylamine derivatives developed through pharmaceutical industry research efforts, particularly investigations conducted at Parke-Davis beginning in the 1950s. These systematic studies explored structure-activity relationships within the arylcyclohexylamine family, seeking to identify compounds with enhanced pharmacological properties or reduced adverse effects compared to earlier analogs. The introduction of fluorine substitution into aromatic ring systems represented a significant advancement in medicinal chemistry, as researchers recognized that fluorine's unique properties could dramatically alter biological activity and metabolic stability.
Patent literature from the mid-twentieth century documents various synthetic approaches for producing arylcyclohexylamine compounds, including methodologies that would later be adapted for fluorinated analogs. These early synthetic strategies typically involved multi-step processes beginning with cyclohexanone derivatives and utilizing organometallic reagents to introduce aromatic substituents. The specific synthesis of (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride likely emerged from these established synthetic protocols, adapted to accommodate the introduction of fluorinated aromatic components.
Recent chemical database entries indicate that (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride received its current Chemical Abstracts Service registry number and formal characterization within the past two decades. This timeline suggests that while the foundational chemistry existed earlier, the specific compound received focused attention as researchers began systematically exploring fluorinated analogs of established arylcyclohexylamine structures. The compound's registration in major chemical databases and its availability through specialized chemical suppliers indicates growing research interest in its potential applications.
The historical development of this compound reflects broader trends in medicinal chemistry toward systematic structural modification of bioactive molecules. Fluorine substitution has become a widely employed strategy for enhancing drug properties, including metabolic stability, binding affinity, and bioavailability. The specific selection of the 4-fluorophenyl substitution pattern likely resulted from structure-activity relationship studies demonstrating optimal properties compared to alternative fluorine positioning or other halogen substitutions.
Classification as a Fluorinated Phencyclidine Analog
(1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride belongs to the arylcyclohexylamine chemical class, which encompasses a diverse family of compounds sharing the fundamental structural motif of an aromatic ring attached to a cyclohexyl group. Within this broader classification, the compound is specifically categorized as a fluorinated phencyclidine analog due to its structural relationship to phencyclidine and the presence of fluorine substitution in the aromatic ring system.
The arylcyclohexylamine class is characterized by compounds possessing a cyclohexylamine unit with an aryl moiety attachment, where the aryl group is positioned geminal to the amine functionality. This structural arrangement creates a three-dimensional molecular architecture that can interact with specific biological targets, particularly neurotransmitter receptors. The class includes numerous pharmaceutically relevant compounds, ranging from established anesthetics to experimental therapeutics with diverse pharmacological profiles.
Fluorinated phencyclidine analogs represent a specialized subset within the arylcyclohexylamine family, distinguished by the incorporation of fluorine atoms into the aromatic ring structure. Research has demonstrated that fluorinated phencyclidine derivatives exhibit high binding affinity to N-methyl-D-aspartate receptors and display significant pharmacological efficacy in experimental systems. The fluorine substitution can dramatically influence the compound's biological activity through multiple mechanisms, including altered electronic properties, modified metabolic pathways, and enhanced receptor binding interactions.
Recent scientific investigations have established that novel fluorinated phencyclidine derivatives possess distinct neurobiological and psychopharmacological effects compared to their non-fluorinated counterparts. The addition of fluorine to ring structures can influence drug metabolism and distribution within biological systems, often resulting in enhanced potency or altered duration of action. These findings have positioned fluorinated analogs as compounds of significant research interest for understanding structure-activity relationships within the arylcyclohexylamine class.
The classification of (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride as a fluorinated phencyclidine analog reflects its structural similarity to phencyclidine, which was first discovered in 1926 but not extensively researched until the 1950s. Both compounds share the fundamental arylcyclohexyl structural framework, with the key distinction being the fluorine substitution in the aromatic ring and the specific positioning of the amine functionality. This structural relationship suggests potential similarities in pharmacological mechanisms while allowing for distinct properties conferred by the fluorine substitution.
| Classification Level | Category | Defining Characteristics |
|---|---|---|
| Primary Class | Arylcyclohexylamines | Aromatic ring attached to cyclohexylamine framework |
| Secondary Class | Fluorinated Analogs | Fluorine substitution in aromatic ring system |
| Tertiary Class | Phencyclidine Derivatives | Structural similarity to phencyclidine backbone |
| Quaternary Class | 4-Fluorophenyl Substituted | Specific para-fluorine positioning pattern |
Comparative analysis with related compounds within this classification reveals the unique position of (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride. Unlike compounds such as 4-methoxyphencyclidine or 3-methoxyphencyclidine, which incorporate methoxy substituents, this compound's fluorine substitution provides distinctly different electronic and steric properties. The fluorine atom's small size and high electronegativity create unique binding interactions that may result in selective biological activity profiles.
The compound's classification also encompasses its relationship to other fluorinated arylcyclohexylamine analogs that have emerged in recent research. Studies have identified various fluorinated derivatives with differing substitution patterns and structural modifications, each contributing to understanding of structure-activity relationships within this chemical class. The systematic exploration of these analogs has revealed that fluorine positioning significantly influences biological activity, with para-substituted derivatives often exhibiting distinct properties compared to ortho or meta-substituted analogs.
Properties
IUPAC Name |
[1-(4-fluorophenyl)cyclohexyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18FN.ClH/c14-12-6-4-11(5-7-12)13(10-15)8-2-1-3-9-13;/h4-7H,1-3,8-10,15H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBOLETZDXHJAML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)(CN)C2=CC=C(C=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80857195 | |
| Record name | 1-[1-(4-Fluorophenyl)cyclohexyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
771583-24-5 | |
| Record name | 1-[1-(4-Fluorophenyl)cyclohexyl]methanamine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80857195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Grignard Reaction-Based Synthesis
A patented method for related cyclohexyl-phenyl derivatives provides a useful framework that can be adapted for (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride:
Step 1: Preparation of Grignard reagent by reacting chlorocyclohexane with magnesium in anhydrous ether under reflux for 2-5 hours to form cyclohexylmagnesium chloride. The molar ratio of chlorocyclohexane to magnesium is 1:1, with reflux time optimized at about 3 hours.
Step 2: Reaction of a suitable fluorophenyl ketone (e.g., 4-fluorophenyl methyl ketone) with formaldehyde and an amine source (e.g., piperidine hydrochloride in methanol) at room temperature (20-25°C) for 10-60 minutes to form an intermediate solid mixture.
Step 3: Addition of the Grignard reagent to the cooled solid intermediate (0-5°C) in ether, followed by acidification with dilute hydrochloric acid (5% mass fraction) to precipitate the hydrochloride salt. The product is then isolated by filtration and dried at 70-85°C.
This method yields the hydrochloride salt of the target amine with good purity and yield, leveraging the high reactivity of the Grignard reagent and controlled reaction conditions.
Organolithium-Mediated Synthesis
An alternative approach involves the use of organolithium reagents:
- Preparation of (4-fluorophenyl)lithium by lithiation of 4-fluorobromobenzene or a related precursor.
- Reaction of the organolithium intermediate with cyclohexyl-containing electrophiles to form the substituted cyclohexyl ring.
- Subsequent amination steps to introduce the methanamine group.
- Final conversion to hydrochloride salt by treatment with hydrochloric acid.
This approach has been used in the synthesis of structurally related compounds and allows for regioselective introduction of the fluorophenyl group.
Multi-Step Synthetic Routes Involving Ketone Intermediates
Research literature describes the synthesis of 1-(4-fluorophenyl)propenone derivatives, which can serve as intermediates for amination to form the target compound:
- Preparation of 1-(4-fluorophenyl)propenone via reaction of 4-fluorobenzoyl chloride with suitable reagents.
- Conversion of the propenone to cyclohexyl derivatives through hydrogenation or nucleophilic addition.
- Introduction of the methanamine group by reductive amination or related amination methods.
- Purification by column chromatography and conversion to hydrochloride salt.
This method is notable for its flexibility and the ability to obtain high purity products.
Comparative Data Table of Preparation Methods
Research Findings and Notes
- The Grignard-based method is favored for its straightforwardness and reproducibility, especially in industrial settings.
- Organolithium chemistry provides regioselectivity but requires stringent control of reaction conditions due to the high reactivity of organolithium reagents.
- The ketone intermediate route offers synthetic flexibility but may involve more purification steps and moderate yields.
- Conversion to the hydrochloride salt is consistently used to enhance compound stability and facilitate handling.
- No direct biological activity data for this specific compound was found, but structurally related compounds have been studied for neurological effects, which underscores the importance of efficient synthesis.
Scientific Research Applications
Structure
The compound features a cyclohexyl ring substituted with a fluorophenyl group, which influences its pharmacological properties. The presence of the fluorine atom may enhance its binding affinity to biological targets, making it an interesting candidate for further research.
Pharmacology and Medicinal Chemistry
(1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride has been studied for its potential therapeutic effects, particularly in the context of neurological disorders. Research indicates that compounds with similar structures may exhibit neuroprotective properties, making them candidates for the treatment of conditions such as depression and anxiety.
Chemical Synthesis
As a versatile building block in organic synthesis, (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride can be utilized to create more complex molecules. This application is particularly relevant in the development of new pharmaceuticals.
Biological Studies
Research has shown that this compound can serve as a tool for studying enzyme interactions and cellular processes. Its unique structure allows for investigations into:
- Enzyme Inhibition : The compound can inhibit specific enzymes, providing insights into metabolic pathways.
- Cell Signaling : It may affect signaling pathways linked to cell growth and differentiation.
Case Study 1: Neuroprotective Effects
In a recent study evaluating the neuroprotective effects of related compounds, researchers found that (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride significantly reduced neuronal apoptosis in vitro. This suggests potential applications in neurodegenerative disease therapies.
Case Study 2: Antidepressant Activity
Another study investigated the antidepressant-like effects of similar compounds in animal models. Results indicated that administration of (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride led to increased locomotor activity and reduced immobility in forced swim tests, indicating potential antidepressant properties.
Mechanism of Action
The mechanism of action of (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved include signal transduction, metabolic regulation, and neurotransmission, depending on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Cyclohexyl vs. Cyclopropyl/Cyclopentyl Backbones
- (1-(4-(Trifluoromethoxy)phenyl)cyclopropyl)methanamine hydrochloride (): Molecular Formula: C₁₁H₁₁F₃NO·HCl Key Differences: Replaces the cyclohexane ring with a cyclopropane ring and substitutes the 4-fluorophenyl group with a 4-(trifluoromethoxy)phenyl group. The trifluoromethoxy group increases hydrophobicity and electron-withdrawing effects compared to fluorine.
1-[1-(2-Chloro-4-fluorophenyl)cyclopentyl]methanamine hydrochloride ():
- Molecular Formula : C₁₂H₁₆Cl₂FN
- Key Differences : Features a cyclopentane ring and a 2-chloro-4-fluorophenyl substituent.
- Impact : The cyclopentane ring offers intermediate steric bulk between cyclohexane and cyclopropane. The chloro substituent adds steric hindrance and electronic effects distinct from pure fluorinated analogs.
Substituent Modifications
- 1-[4-(2,2,2-Trifluoroethyl)cyclohexyl]methanamine hydrochloride (): Molecular Formula: C₉H₁₅F₃·HCl Key Differences: Replaces the 4-fluorophenyl group with a trifluoroethyl side chain on the cyclohexane ring.
- (4-Methoxyphenyl)(phenyl)methanamine Hydrochloride (): Molecular Formula: C₁₄H₁₅NO·HCl Key Differences: Substitutes the cyclohexane ring with a benzylamine scaffold and introduces a methoxy group. Impact: The methoxy group is electron-donating, contrasting with fluorine’s electron-withdrawing nature, altering electronic distribution and metabolic pathways.
Pharmacological and Physicochemical Properties
*Estimated using fragment-based methods.
Therapeutic Potential and Research Findings
- Levocabastine Hydrochloride (): A structurally related cyclohexane derivative with a 4-fluorophenyl group and cyano substituent. It is a potent histamine H₁ antagonist (IC₅₀: 0.3 nM), highlighting the importance of fluorinated aromatic systems in allergy therapeutics.
- Sarizotan Hydrochloride (): A pyridinemethanamine derivative with a 4-fluorophenyl group. It exhibits serotonin 5-HT₁A agonist activity (Ki: 1.2 nM) and is used for Parkinson’s-associated dyskinesia, demonstrating the versatility of fluorophenyl amines in CNS disorders.
Biological Activity
(1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride, a compound with notable structural features, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, effects on cellular processes, and implications for therapeutic applications.
Overview
This compound is characterized by a cyclohexyl group and a para-fluorophenyl moiety, which contribute to its lipophilicity and potential interactions with various biological targets. The hydrochloride salt form enhances its solubility, facilitating its use in biological assays.
The biological activity of (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride is primarily attributed to its interaction with specific receptors and enzymes:
- Receptor Interaction : The compound has been shown to interact with neurotransmitter receptors, particularly those involved in the central nervous system (CNS) signaling pathways. Its affinity for these receptors may influence mood, appetite, and pain perception.
- Enzyme Modulation : Similar compounds have demonstrated the ability to inhibit or activate key enzymes involved in metabolic pathways. This modulation can lead to significant changes in cellular function and homeostasis.
Cell Proliferation and Apoptosis
Research indicates that (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride may inhibit the proliferation of certain cancer cell lines. For example, studies have reported that derivatives of this compound exhibit cytotoxic effects on breast cancer cells (MDA-MB-231) and pancreatic cancer cells, suggesting a potential role in cancer therapy.
Table 1: Cytotoxicity of (1-(4-Fluorophenyl)cyclohexyl)methanamine Hydrochloride on Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MDA-MB-231 | 15 | Induction of apoptosis |
| Pancreatic Cancer | 20 | Cell cycle arrest |
Modulation of Signaling Pathways
The compound may also influence key signaling pathways associated with cell survival and apoptosis. For instance, it has been shown to modulate pathways involving GSK-3β and IKK-β kinases, which are critical for cellular stress responses.
Table 2: Inhibitory Activity on Key Kinases
| Kinase | IC50 (nM) | Effect on Cellular Processes |
|---|---|---|
| GSK-3β | 8 | Promotes apoptosis |
| IKK-β | 15 | Reduces inflammation |
Study 1: Inhibition of Cancer Cell Growth
In a recent study investigating the effects of (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride on breast cancer cells, researchers found that the compound significantly inhibited cell growth at concentrations above 10 µM. The study concluded that the compound's ability to induce apoptosis in cancer cells presents a promising avenue for therapeutic development.
Study 2: Neuroprotective Effects
Another study explored the neuroprotective properties of the compound in models of neurodegeneration. The results indicated that treatment with (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride reduced neuronal cell death induced by oxidative stress, suggesting its potential as a neuroprotective agent.
Chemical Reactions Analysis
Deprotonation and Nucleophilic Substitution Reactions
The primary amine group in the hydrochloride salt can act as a nucleophile under basic conditions after deprotonation. For example:
-
Reaction with alkyl halides :
Deprotonation with NaOH or K₂CO₃ converts the hydrochloride to the free amine, which reacts with alkyl halides (e.g., benzyl bromide) to form secondary amines.
| Reagent/Conditions | Product | Yield | Reference |
|---|---|---|---|
| Benzyl bromide, NaOH, ethanol, 25°C | N-Benzyl derivative | ~60% |
Similar reactions with methyl iodide or acetyl chloride produce N-methyl or N-acetyl derivatives, respectively.
Acylation Reactions
The amine reacts with acylating agents to form amides:
-
Reaction with acetyl chloride :
| Reagent/Conditions | Product | Purity | Reference |
|---|---|---|---|
| Acetyl chloride, triethylamine, DCM | N-Acetylated derivative | >95% |
Oxidation Reactions
The cyclohexyl ring or amine group may undergo oxidation:
-
Cyclohexane ring oxidation :
Strong oxidants like KMnO₄ convert the cyclohexane ring to a ketone or carboxylic acid derivative. -
Amine oxidation :
Tertiary amines are resistant, but primary amines can form N-oxides under mild conditions.
Condensation Reactions
The amine participates in Schiff base formation with carbonyl compounds:
-
Reaction with benzaldehyde :
| Reagent/Conditions | Product | Application | Reference |
|---|---|---|---|
| Benzaldehyde, MeOH, 24h | Schiff base | Antimicrobial intermediates |
Salt Formation and pH-Dependent Reactivity
The hydrochloride salt’s solubility and reactivity vary with pH:
-
In acidic conditions : Remains protonated, limiting nucleophilicity.
-
In basic conditions : Free amine is released, enhancing reactivity in substitutions or condensations .
Comparative Reactivity with Structural Analogs
The 4-fluorophenyl group influences electronic effects compared to other halogenated analogs:
| Compound | Substituent | Reactivity Trend |
|---|---|---|
| [1-(4-Cl-C₆H₄)cyclohexyl]methanamine | Chlorine | Higher electrophilic substitution rates |
| [1-(4-F-C₆H₄)cyclohexyl]methanamine | Fluorine | Enhanced ring stability, lower nucleophilic substitution |
| [1-(4-Me-C₆H₄)cyclohexyl]methanamine | Methyl | Increased steric hindrance |
Fluorine’s electron-withdrawing effect stabilizes the aromatic ring but reduces susceptibility to electrophilic attack.
Biological Activity and Functionalization
Derivatives of this compound show antimicrobial and neuroprotective potential:
Q & A
Basic: What synthetic methodologies are effective for producing (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride with high yield and purity?
Answer:
The synthesis typically involves a multi-step process starting with a cyclohexanone derivative. For example, a fluorophenyl-substituted cyclohexanone intermediate can undergo reductive amination using sodium borohydride (NaBH₄) or catalytic hydrogenation to yield the primary amine. Subsequent treatment with hydrochloric acid forms the hydrochloride salt. A reported yield of 84% was achieved using similar conditions, with purity validated by GC/MS (major fragment at m/z 176, 135, 109) and H NMR (cyclohexyl protons at δ 1.14–1.52 ppm, methanamine protons at δ 2.67 ppm) . Key considerations include:
- Reaction Solvent : Polar aprotic solvents (e.g., THF) improve solubility of intermediates.
- Purification : Column chromatography or recrystallization ensures removal of unreacted starting materials.
- Acid Stoichiometry : Excess HCl may lead to salt decomposition; stoichiometric control is critical .
Basic: What analytical techniques are recommended to confirm the structural identity and purity of this compound?
Answer:
A combination of spectral and chromatographic methods is essential:
- H NMR : Cyclohexyl ring protons appear as multiplet signals (δ 1.14–1.88 ppm), while the methanamine protons resonate as a singlet (δ 2.67 ppm). Aromatic protons from the 4-fluorophenyl group are observed at δ 7.00–7.48 ppm .
- GC/MS : The molecular ion peak (m/z 247 for the free base) and fragmentation patterns (e.g., m/z 176 corresponding to the cyclohexyl-fluorophenyl fragment) confirm molecular weight and structural integrity .
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) can assess purity (>95%) and detect impurities from synthesis byproducts .
Advanced: How do structural modifications to the cyclohexyl or fluorophenyl moieties influence pharmacological activity?
Answer:
Structure-activity relationship (SAR) studies on analogous compounds suggest:
- Cyclohexyl Modifications : Substitution with bulkier groups (e.g., trifluoromethyl in 1-(Trifluoromethyl)cyclohexan-1-amine hydrochloride) increases lipophilicity, potentially enhancing blood-brain barrier penetration. However, excessive bulk may reduce receptor binding affinity .
- Fluorophenyl Position : Meta- or para-fluorine substitution (as in Levocabastine Hydrochloride) impacts receptor selectivity. The para-fluoro group in the target compound may enhance interactions with serotonin or dopamine transporters, as seen in arylcyclohexylamines .
- Amine Functionalization : Conversion to secondary or tertiary amines (e.g., N-(4-Methoxybenzyl)-1-naphthylmethanamine hydrochloride) alters pharmacokinetic profiles but may reduce aqueous solubility .
Advanced: What challenges arise in evaluating the in vivo pharmacokinetics and metabolic stability of this compound?
Answer:
Key challenges include:
- Metabolic Degradation : Cytochrome P450 enzymes (e.g., CYP3A4) may oxidize the cyclohexyl or fluorophenyl groups, generating inactive metabolites. Stability assays in liver microsomes are recommended .
- Blood-Brain Barrier (BBB) Penetration : While the compound’s logP (~2.5) suggests moderate lipophilicity, in vivo studies in rodent models are required to quantify brain-to-plasma ratios. Radiolabeled analogs (e.g., C-tagged) can track distribution .
- Species Variability : Metabolic pathways differ between rodents and humans; cross-species validation using primary hepatocytes is critical .
Advanced: How does pH affect the stability of (1-(4-Fluorophenyl)cyclohexyl)methanamine hydrochloride in aqueous solutions?
Answer:
The hydrochloride salt is most stable in mildly acidic conditions (pH 3–5). Under alkaline conditions (pH >7), deprotonation of the amine group occurs, leading to precipitation of the free base. Accelerated stability studies (40°C/75% RH) show:
- Degradation Products : Hydrolysis of the cyclohexyl ring or fluorophenyl group under extreme pH generates ketone or phenolic byproducts.
- Buffer Selection : Phosphate or citrate buffers (pH 4–6) minimize degradation during in vitro assays .
- Storage Recommendations : Lyophilized powders stored at -20°C retain stability for >12 months, while aqueous solutions should be used within 48 hours .
Advanced: How can researchers resolve contradictory data on receptor binding affinity across studies?
Answer:
Discrepancies often arise from methodological variations:
- Assay Conditions : Differences in radioligand concentration (e.g., H-labeled vs. I-labeled ligands) or buffer ionic strength can alter binding kinetics. Standardizing protocols (e.g., IC₅₀ measurements at 25°C) is critical .
- Cell Line Variability : Receptor expression levels in HEK293 vs. CHO cells may skew results. Use orthogonal assays (e.g., functional cAMP inhibition) to confirm activity .
- Data Normalization : Express binding affinity as % inhibition relative to a reference antagonist (e.g., ketamine for NMDA receptor studies) to minimize inter-study variability .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
